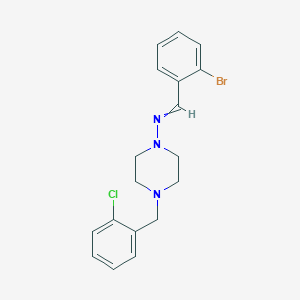![molecular formula C21H24ClN3O B3473876 2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol](/img/structure/B3473876.png)
2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol
Übersicht
Beschreibung
2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenylmethyl group and an iminomethyl linkage to a phenol ring with a prop-2-enyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenylmethyl group is introduced via nucleophilic substitution reactions, followed by the formation of the iminomethyl linkage through condensation reactions. The final step involves the alkylation of the phenol ring with a prop-2-enyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iminomethyl linkage can be reduced to form secondary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Eigenschaften
IUPAC Name |
2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c1-2-6-17-8-5-9-18(21(17)26)15-23-25-13-11-24(12-14-25)16-19-7-3-4-10-20(19)22/h2-5,7-10,15,26H,1,6,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJGIMVEDNFZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B3473802.png)
![3-chloro-4-[(3,4-dichlorophenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3473816.png)
![4-tert-butyl-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3473819.png)
![4-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3473822.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3473828.png)
![3-(2-thienyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide](/img/structure/B3473831.png)
![3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3473837.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide](/img/structure/B3473838.png)
![2-ETHYL-1-(4-METHOXYANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B3473844.png)
![4-benzyl-N-[3-(benzyloxy)benzylidene]-1-piperazinamine](/img/structure/B3473856.png)
![1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine](/img/structure/B3473858.png)
![2-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-ETHOXYPHENOL](/img/structure/B3473861.png)
![N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE](/img/structure/B3473862.png)

